molecular formula C6H10IN3 B2672663 4-Iodo-1-(methylethyl)pyrazole-3-ylamine CAS No. 1354705-58-0

4-Iodo-1-(methylethyl)pyrazole-3-ylamine

Cat. No. B2672663
CAS RN: 1354705-58-0
M. Wt: 251.071
InChI Key: SHYRGRBENZUUOF-UHFFFAOYSA-N
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Description

“4-Iodo-1H-pyrazole” is a valuable intermediate for the synthesis of biologically active compounds . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .


Synthesis Analysis

The synthesis of “4-Iodo-1H-pyrazole” involves the reaction of vinyl azide, aldehyde, and tosylhydrazine, which affords 3,4,5-trisubstituted 1H-pyrazoles regioselectively in good yields in the presence of a base .


Molecular Structure Analysis

The molecular formula of “4-Iodo-1H-pyrazole” is C3H3IN2 . The molecular weight is 193.97 .


Chemical Reactions Analysis

“4-Iodo-1H-pyrazole” undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .


Physical And Chemical Properties Analysis

“4-Iodo-1H-pyrazole” is soluble in water . It is light sensitive and should be stored in a dark place .

Scientific Research Applications

Structural Characterization and Analysis

Pyrazole derivatives have been synthesized and structurally characterized, demonstrating their utility in crystallography and molecular structure analysis. For example, a pyrazoline compound was synthesized, characterized by spectroscopic techniques, and its structure confirmed by X-ray diffraction studies, highlighting the role of weak intermolecular interactions in crystal packing and structure stabilization (Delgado et al., 2020).

Antimicrobial and Antitumor Activities

Some pyrazole derivatives have been reported to possess significant antimicrobial and antitumor activities. Microwave-assisted synthesis of new pyrazolopyridines showed that compounds exhibited high activity against liver and breast cell lines, as well as antibacterial and antifungal properties (El‐Borai et al., 2013).

Advanced Material Synthesis

Pyrazole derivatives are utilized in the synthesis of advanced materials, such as mechanoluminescent and OLED devices. Pt(II) complexes bearing pyrazole chelates have been synthesized, showing potential applications in organic light-emitting diodes (OLEDs) due to their photophysical properties (Huang et al., 2013).

Coordination Chemistry and Ligand Design

Research in coordination chemistry has led to the development of back-to-back ligands with pyrazole and other metal-binding domains, showing the versatility of pyrazole derivatives in forming complex structures with metal ions. These studies provide insights into the design of novel ligands for catalysis and material science applications (Tovee et al., 2010).

Analytical and Detection Applications

Pyrazole derivatives have been explored for their potential in analytical chemistry, particularly in the detection of anions. A study involving an iridium(III) complex based on a pyrazole derivative demonstrated its application as a highly selective and sensitive chemodosimeter for cyanide anions, showcasing the use of pyrazole derivatives in environmental monitoring and safety applications (Lou et al., 2010).

Mechanism of Action

The specific mechanism of action for “4-Iodo-1H-pyrazole” is not available in the sources I found .

Safety and Hazards

“4-Iodo-1H-pyrazole” is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-iodo-1-propan-2-ylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10IN3/c1-4(2)10-3-5(7)6(8)9-10/h3-4H,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYRGRBENZUUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1-isopropyl-1H-pyrazol-3-amine

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